molecular formula C13H13N3O4S B1440459 [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid CAS No. 1171917-09-1

[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid

Cat. No. B1440459
CAS RN: 1171917-09-1
M. Wt: 307.33 g/mol
InChI Key: ADYRBDDTEOSLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H13N3O4S and a molecular weight of 307.33 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely defined by its molecular structure. It has a molecular weight of 307.33 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

  • Herbicidal Activity : Hegde and Mahoney (1993) synthesized derivatives of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid, which exhibited herbicidal symptoms similar to the commercial herbicide benazolin. These compounds showed higher activity against dicotyledonous species compared to monocotyledonous ones (Hegde & Mahoney, 1993).

  • Antimicrobial Effects : Melnyk Oksana Volodymyrivna (2018) found that a compound including a derivative of 5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl-acetyl-hydrazide exhibited strong antimicrobial effects against various bacteria and fungi, outperforming amoxicillin/clavulanate in some cases (Volodymyrivna, 2018).

  • Antileukemic Activity : Ladurée et al. (1989) synthesized derivatives that showed promising antileukemic activity, with some compounds performing comparably to mitomycin (Ladurée et al., 1989).

  • Antioxidant Properties : Chaban et al. (2019) synthesized hydrazide derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid and evaluated their antioxidant activities, demonstrating significant scavenging effects on radicals (Chaban et al., 2019).

  • Anti-Inflammatory Activity : Chaban (2019) researched the anti-inflammatory properties of thiazolo[4,5-b]pyridine-2-ones, derived from (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide, finding some compounds with pronounced diuretic properties and activities comparable or exceeding comparative preparations (Chaban, 2019).

  • Antimycobacterial Activity : Mamolo et al. (2001, 2003) synthesized derivatives that showed moderate activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001) (Mamolo et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, especially if the specific safety information is not available.

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given that it’s used for proteomics research , it’s likely that future directions would involve continued use in this field, potentially with new techniques or in new contexts.

properties

IUPAC Name

2-[5-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-7-8(2)21-13(14-7)15-12(20)9-3-4-10(17)16(5-9)6-11(18)19/h3-5H,6H2,1-2H3,(H,18,19)(H,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYRBDDTEOSLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 2
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 3
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 4
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid

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